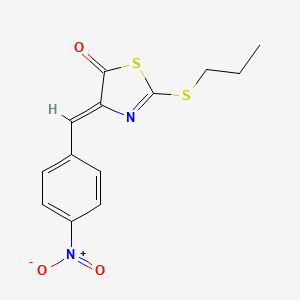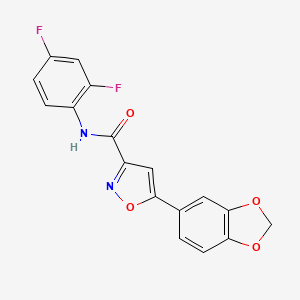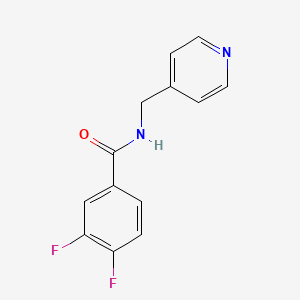![molecular formula C21H17ClN2O2 B4856112 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone](/img/structure/B4856112.png)
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone
Übersicht
Beschreibung
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone is a synthetic compound used in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit certain enzymes and receptors, which may have implications in treating various diseases. In
Wissenschaftliche Forschungsanwendungen
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to inhibit the activity of certain enzymes and receptors, such as phosphodiesterase-4 (PDE4) and histamine H1 receptor, which are implicated in inflammatory and allergic diseases. Additionally, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Wirkmechanismus
The mechanism of action of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone involves its ability to inhibit the activity of certain enzymes and receptors. For example, it has been shown to selectively inhibit PDE4, which is involved in the regulation of inflammatory responses. By inhibiting PDE4, this compound may have potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has been shown to inhibit the activity of histamine H1 receptor, which is implicated in allergic reactions. By inhibiting histamine H1 receptor, this compound may have potential therapeutic applications in treating allergic diseases such as allergic rhinitis and urticaria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone have been studied in various disease models. For example, in an asthma model, this compound was shown to reduce airway inflammation and hyperresponsiveness. In a COPD model, this compound was shown to reduce lung inflammation and improve lung function. Additionally, in a cancer model, this compound was shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone in lab experiments include its high purity and high yield synthesis method, as well as its potential therapeutic properties in various disease models. However, one limitation of using this compound in lab experiments is that it may have off-target effects due to its ability to inhibit multiple enzymes and receptors.
Zukünftige Richtungen
There are several potential future directions for the study of 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in various disease models, such as inflammatory and allergic diseases. Another direction is to study its potential as an anticancer agent in various cancer models. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various disease models.
Eigenschaften
IUPAC Name |
3-[3-(4-chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-10-11-20(16-7-2-1-6-15(16)18)26-13-5-12-24-14-23-19-9-4-3-8-17(19)21(24)25/h1-4,6-11,14H,5,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPQXXUIQLVYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B4856036.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4856039.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4856045.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4856057.png)



![5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4856083.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B4856094.png)
![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B4856113.png)

![N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)